1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride

Antitubercular drug discovery QcrB inhibitor SAR Negative control probe

This 1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride (CAS 1051941-73-1) is the structurally-matched, C2-unsubstituted negative control for 2-ethyl-PAB QcrB inhibitor studies. SAR data unequivocally shows C2-unsubstituted analogs are inactive against M. tuberculosis (MIC > 20 µM), making this compound essential for confirming C2 substituent-dependent, QcrB-mediated anti-TB activity. It cannot substitute active 2-ethyl-PABs. In organometallic chemistry, the free C2 and N3 positions uniquely enable benzimidazolium NHC ligand synthesis via N3-alkylation—a route blocked in 2-substituted PABs. Procure the specified hydrochloride salt to guarantee precise molar dosing and experimental reproducibility; do not substitute with the free base or other salt forms.

Molecular Formula C17H19ClN2O
Molecular Weight 302.8
CAS No. 1051941-73-1
Cat. No. B2445088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride
CAS1051941-73-1
Molecular FormulaC17H19ClN2O
Molecular Weight302.8
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCCN2C=NC3=CC=CC=C32.Cl
InChIInChI=1S/C17H18N2O.ClH/c1-2-8-15(9-3-1)20-13-7-6-12-19-14-18-16-10-4-5-11-17(16)19;/h1-5,8-11,14H,6-7,12-13H2;1H
InChIKeyLPMZOINBKAYVFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Phenoxybutyl)-1H-benzo[d]imidazole Hydrochloride (CAS 1051941-73-1): Structural Identity, Procurement-Relevant Class Context, and Key Differentiators


1-(4-Phenoxybutyl)-1H-benzo[d]imidazole hydrochloride (CAS 1051941-73-1) is a synthetic benzimidazole derivative bearing a 4-phenoxybutyl N1-substituent, supplied as the hydrochloride salt with molecular formula C₁₇H₁₉ClN₂O and molecular weight 302.8 g/mol [1]. The compound belongs to the phenoxyalkylbenzimidazole (PAB) structural class, which has attracted attention for antitubercular activity targeting the cytochrome bc1 oxidase subunit QcrB in Mycobacterium tuberculosis — however, critical SAR studies demonstrate that a 2-ethyl substitution on the benzimidazole core is required for meaningful anti-TB potency, and analogs lacking this feature (including the present compound) show dramatically reduced or absent activity [2][3]. This structural distinction is the single most important factor governing procurement decisions: the compound is not interchangeable with 2-ethyl-PABs and should instead be evaluated for its differentiated utility as a negative-control SAR probe or as a synthetic precursor for benzimidazolium N-heterocyclic carbene (NHC) ligands [4].

Why Generic Substitution of 1-(4-Phenoxybutyl)-1H-benzo[d]imidazole Hydrochloride with In-Class Benzimidazole Analogs Fails: The 2-Ethyl Requirement and Salt-Form Distinctions


The phenoxyalkylbenzimidazole (PAB) class exhibits an exceptionally steep structure-activity relationship (SAR) around the benzimidazole C2 position. In the foundational 2015 J. Med. Chem. SAR study, 2-ethyl-1-(4-phenoxybutyl)-1H-benzo[d]imidazole (Compound 6) demonstrated an MIC of 1.1 μM against M. tuberculosis H37Rv with a selectivity index of 19, while the corresponding 2-methyl analogs (Compounds 7–10) were uniformly inactive (MIC > 20 μM) [1]. This establishes that even a single-carbon truncation at C2 abolishes anti-TB potency. The present compound (CAS 1051941-73-1), bearing no C2 substituent at all, is predicted to be farther still from the active pharmacophore and cannot substitute for 2-ethyl-PABs in QcrB-targeted studies. Furthermore, the hydrochloride salt form confers distinct handling, solubility, and hygroscopicity properties relative to the free base (MW 266.34 g/mol) that may influence experimental reproducibility — substitution with the free base or other salt forms will alter molar dosing calculations and potentially dissolution kinetics .

Quantitative Differentiation Evidence for 1-(4-Phenoxybutyl)-1H-benzo[d]imidazole Hydrochloride vs. Closest Analogs: Anti-TB SAR, Ion Channel Selectivity, and Synthetic Utility


Anti-Tubercular Potency Deficit vs. 2-Ethyl-PABs: C2-Unsubstituted Benzimidazole as a Definitive Negative Control

In the 2015 J. Med. Chem. PAB SAR study, 2-ethyl-1-(4-phenoxybutyl)-1H-benzo[d]imidazole (Compound 6) exhibited MIC = 1.1 μM and TC₅₀ = 21 μM (SI = 19) against M. tuberculosis H37Rv. Critically, all four 2-methyl analogs (Compounds 7–10) were inactive (MIC > 20 μM), demonstrating that C2-substitution is not merely potency-modulating but essential for any detectable anti-TB activity [1]. The target compound (CAS 1051941-73-1) lacks any C2 substituent and is therefore predicted to fall into the MIC > 20 μM inactive category, making it a structurally matched negative control for experiments where 2-ethyl-PABs (e.g., MIC 0.040–1.1 μM range in the 2017 follow-up study) serve as active tool compounds [2]. No other commercially accessible benzimidazole offers this precise combination of PAB scaffold identity with confirmed C2-unsubstituted inactivity.

Antitubercular drug discovery QcrB inhibitor SAR Negative control probe

T-Type Calcium Channel Activity of 5,6-Dimethyl Analog vs. Predicted Profile of the Unsubstituted Core

BindingDB records for the closely related analog 5,6-dimethyl-1-(4-phenoxybutyl)-1H-benzimidazole (BDBM77193) report an EC₅₀ of 7.27 × 10³ nM (7.27 μM) against the human voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.2) in a PubChem HTS assay [1]. The target compound (CAS 1051941-73-1) lacks the 5,6-dimethyl substitution that increases lipophilicity and may modulate ion channel partitioning. While direct head-to-head data are not available, the absence of these methyl groups is expected to reduce logP and alter Cav3.2 binding — providing a cleaner baseline for counter-screening studies where ion channel activity must be ruled out.

Ion channel pharmacology Cav3 T-type calcium channel Benzimidazole selectivity profiling

Validated Synthetic Utility as NHC Ligand Precursor: Heck Coupling Catalysis with Pd(OAc)₂

Keleş et al. (2018) demonstrated that 4-phenoxybutyl-substituted benzimidazolium salts — synthesized directly from 1-(4-phenoxybutyl)-1H-benzimidazole via N-alkylation — serve as effective NHC ligand precursors for Pd(OAc)₂, forming an in situ catalytic system that drives Heck C-C coupling between aryl bromides and styrene in water/DMF mixtures with high conversion yields [1]. The target compound is the immediate synthetic precursor to these benzimidazolium salts. This establishes a documented, high-value synthetic application that distinguishes it from 2-substituted PAB analogs, whose C2 position is blocked and cannot undergo the N-alkylation required for NHC salt formation.

Organometallic catalysis N-heterocyclic carbene ligands Palladium-catalyzed cross-coupling

Hydrochloride Salt vs. Free Base: Molecular Weight, Handling, and Dosing Considerations

The hydrochloride salt (CAS 1051941-73-1; MW 302.8 g/mol; formula C₁₇H₁₉ClN₂O) carries a 13.7% mass differential vs. the free base 1-(4-phenoxybutyl)-1H-benzimidazole (MW 266.34 g/mol; formula C₁₇H₁₈N₂O) . This mass difference translates directly to molar concentration errors if the salt form is not accounted for in solution preparation: a 1 mg/mL solution of the hydrochloride salt yields 3.30 mM, whereas 1 mg/mL of the free base yields 3.75 mM — a 13.6% error in calculated concentration. The hydrochloride salt is expected to exhibit improved aqueous solubility relative to the free base, consistent with the general behavior of benzimidazole hydrochloride salts (e.g., 2-benzylbenzimidazole hydrochloride, which shows measurable water solubility) [1].

Salt-form selection Aqueous solubility Experimental reproducibility

Procurement-Relevant Application Scenarios for 1-(4-Phenoxybutyl)-1H-benzo[d]imidazole Hydrochloride (CAS 1051941-73-1)


Negative Control Probe in M. tuberculosis QcrB Target-Validation Studies

Tuberculosis drug discovery groups studying QcrB inhibition via the PAB pharmacophore require a structurally matched negative control that retains the benzimidazole core and 4-phenoxybutyl linker but lacks target engagement. Based on Chandrasekera et al. (2015) SAR data showing that C2-unsubstituted or C2-methyl analogs are inactive (MIC > 20 μM vs. 1.1 μM for 2-ethyl-PAB) [1], this compound serves as the optimal negative control for confirming that observed anti-TB activity is C2-substituent-dependent and QcrB-mediated. Procurement should specify the hydrochloride salt to match the salt form of comparator PAB tool compounds where applicable.

Synthesis of 4-Phenoxybutyl-Substituted Benzimidazolium NHC Ligands for Palladium-Catalyzed Cross-Coupling

Organometallic chemistry groups developing NHC-Pd catalytic systems should procure this compound as the starting material for benzimidazolium salt synthesis via N3-alkylation. Keleş et al. (2018) validated this exact synthetic route, demonstrating that the resulting NHC ligands, when combined with Pd(OAc)₂, catalyze Heck C-C coupling in aqueous media with high conversion [2]. Critically, 2-substituted PAB analogs — including all active anti-TB compounds in the PAB series — cannot undergo this N3-alkylation and are unsuitable for NHC ligand preparation.

Ion Channel Counter-Screening with Reduced Lipophilicity-Driven Off-Target Activity

For pharmacological profiling panels where T-type calcium channel (Cav3.2) activity represents a liability, the 5,6-unsubstituted benzimidazole core of this compound is predicted to exhibit lower potency than the corresponding 5,6-dimethyl analog (EC₅₀ = 7.27 μM against Cav3.2 in HTS assays) [3]. Procurement of the unsubstituted compound for counter-screening enables deconvolution of whether observed ion channel activity is driven by the phenoxybutyl linker or by lipophilic methylation of the benzimidazole ring.

Benzimidazole Fragment Elaboration in Medicinal Chemistry SAR Campaigns

The compound serves as a tractable, commercially accessible benzimidazole building block bearing a phenoxybutyl N1-substituent with a free C2 position available for further derivatization. Unlike 2-ethyl-PABs (C2 blocked), this compound can undergo C2 functionalization via lithiation-electrophile trapping, Vilsmeier-Haack formylation, or transition-metal-catalyzed C-H activation to generate focused libraries exploring C2 substituent effects on anti-TB activity, CYP inhibition, or other benzimidazole-associated biological endpoints [1][4].

Quote Request

Request a Quote for 1-(4-phenoxybutyl)-1H-benzo[d]imidazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.